molecular formula C9H13NO2S B7951070 5-Isobutyl-2-methylthiazole-4-carboxylic acid

5-Isobutyl-2-methylthiazole-4-carboxylic acid

Cat. No.: B7951070
M. Wt: 199.27 g/mol
InChI Key: KYZYQQYKTYBAOS-UHFFFAOYSA-N
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Description

5-Isobutyl-2-methylthiazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with an isobutyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-2-methylthiazole-4-carboxylic acid typically involves the reaction of thioamides with α-haloketones or α-haloesters. One common method is the cyclization of thioamides with 3-tosyloxypentane-2,4-dione, which leads to the formation of the thiazole ring . The reaction conditions often include the use of polyphosphoric acid as a catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-2-methylthiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-Isobutyl-2-methylthiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutyl-2-methylthiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the formation of free radicals or interfere with the synthesis of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-2-methylthiazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)4-7-8(9(11)12)10-6(3)13-7/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYQQYKTYBAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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